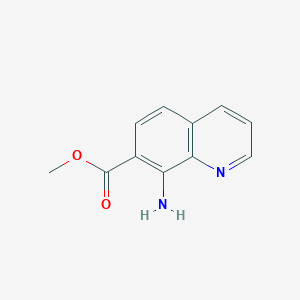

Methyl 8-aminoquinoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 8-aminoquinoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRSTARDGGDCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230335 |

Source

|

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181285-05-2 |

Source

|

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181285-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 8-aminoquinoline-7-carboxylate chemical properties and structure

This comprehensive technical guide details the chemical properties, structural significance, and synthetic utility of Methyl 8-aminoquinoline-7-carboxylate (CAS 181285-05-2).[1]

High-Performance Directing Group & Quinoline Intermediate [1][2][3][4]

Executive Summary

Methyl 8-aminoquinoline-7-carboxylate is a specialized disubstituted quinoline derivative characterized by an exocyclic primary amine at the C8 position and a methyl ester at the C7 position.[5] It serves as a critical bidentate directing group (DG) in transition-metal-catalyzed C–H activation and as a scaffold for medicinal chemistry.

Unlike the unsubstituted parent 8-aminoquinoline, the introduction of the 7-carboxylate moiety provides a unique "steric and electronic handle," allowing researchers to modulate the bite angle, basicity, and regioselectivity of metal-ligand complexes.[1] This guide analyzes its structure, rational synthesis, and application in high-fidelity organic synthesis.[1][6]

Chemical Identity & Physical Properties[1][2][3][5][6][7][8]

| Property | Data |

| CAS Number | 181285-05-2 |

| IUPAC Name | Methyl 8-aminoquinoline-7-carboxylate |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| SMILES | COC(=O)C1=C(N)C2=CC=CN=C2C=C1 |

| Appearance | Pale yellow to yellow solid (crystalline) |

| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in H₂O |

| pKa (Predicted) | ~3.5 (Quinoline N), ~1-2 (Aniline N, reduced by ester) |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O) |

Structural Analysis & Reactivity[1]

The Bidentate Chelation System

The core value of this molecule lies in its N,N-bidentate coordination capability.[1][6] The quinoline nitrogen (

-

Electronic Tuning: The 7-methoxycarbonyl group is electron-withdrawing (EWG). Positioned ortho to the amino group, it reduces the electron density on the

, making the amine a weaker -

Steric Tuning: The ester group exerts steric pressure on the metal center, potentially altering the "bite angle" and improving selectivity for mono-functionalization over di-functionalization in C–H activation protocols.[1]

DOT Diagram: Chelation & Electronic Effects

The following diagram illustrates the coordination mode and the electronic influence of the 7-ester group.

Caption: Bidentate coordination of the 8-aminoquinoline scaffold to a metal center, highlighting the electronic deactivation and steric shielding provided by the 7-ester.

Rational Synthesis Protocol

While specific "named" reactions for this exact derivative are rare in open literature, the synthesis follows established quinoline functionalization logic .[1][6] The most robust route proceeds via the oxidation and esterification of a 7-methyl precursor.[6]

Synthetic Pathway[1][6]

-

Precursor: 7-Methylquinoline (Commercially available).[6]

-

Nitration: Electrophilic aromatic substitution occurs preferentially at the 8-position (ortho to the ring nitrogen in the carbocyclic ring).

-

Oxidation: The benzylic methyl group at C7 is oxidized to a carboxylic acid.

-

Esterification: Conversion of the acid to the methyl ester.

-

Reduction: Selective reduction of the nitro group to the primary amine.

Step-by-Step Methodology (Representative)

Step 1: Nitration

-

Reagents: 7-Methylquinoline, Fuming

, -

Conditions:

to RT. -

Outcome: 7-methyl-8-nitroquinoline. (Note: Isomer separation from 5-nitro may be required via fractional crystallization).[6]

-

Reagents:

(Selenium dioxide) or -

Conditions: Reflux in pyridine/water.

-

Mechanism: Benzylic oxidation converts the 7-methyl group to 8-nitroquinoline-7-carboxylic acid.

Step 3: Esterification

-

Reagents:

, -

Conditions: Reflux, 4-6 hours.

-

Outcome: Methyl 8-nitroquinoline-7-carboxylate.

Step 4: Nitro Reduction

-

Reagents:

(1 atm), 10% Pd/C OR Fe powder, -

Conditions: RT (Hydrogenation) or Reflux (Iron reduction).

-

Purification: Filtration through Celite, concentration, and recrystallization from EtOH/Hexanes.[1]

-

Yield: Typically 60-80% (last step).

DOT Diagram: Synthetic Workflow

Caption: Logical synthetic pathway from commercially available 7-methylquinoline to the target ester.

Applications in Drug Discovery & Catalysis[1][6]

C–H Activation Directing Group

The 8-aminoquinoline moiety is the "gold standard" for auxiliary-assisted C–H activation (the Daugulis Protocol ).

-

Mechanism: The substrate (e.g., a carboxylic acid) is coupled to the 8-amino group to form an amide.[1][6] The quinoline nitrogen then coordinates to the metal (Pd, Co), directing it to the

-C–H bond of the substrate.[1][6] -

Advantage of 7-COOMe: The ester group prevents "over-activation." In standard 8-AQ systems, bis-arylation is a common side reaction.[1] The steric bulk of the 7-ester can hinder the approach of a second equivalent of reagent, favoring mono-functionalization .[1]

Pharmaceutical Intermediate

Quinoline-7-carboxylates are structural analogs to fluoroquinolone antibiotics (though those are typically 4-quinolones). This molecule serves as a scaffold for:

-

Kinase Inhibitors: The 8-amino group allows for coupling to heterocycles, while the 7-ester can be hydrolyzed and coupled to solubilizing groups.[1]

-

DNA Intercalators: Planar quinoline systems are investigated for their ability to bind DNA in anticancer therapies.[6]

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Hazard Statement | Code |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation.[6] | H319 |

| STOT-SE | May cause respiratory irritation.[6] | H335 |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][6]

-

Ventilation: Handle primarily in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

PubChem Compound Summary. (2025). Methyl 8-aminoquinoline-7-carboxylate (CID 23353253).[2][3][5] National Center for Biotechnology Information.[6] [Link][1][6]

-

Daugulis, O., et al. (2011).[1][6] 8-Aminoquinoline-Directed C–H Functionalization. Accounts of Chemical Research. (Contextual reference for 8-AQ mechanism).

-

Corbet, M., & De Campo, F. (2013).[1][6] 8-Aminoquinoline as a Directing Group in Catalytic C–H Activation. Angewandte Chemie International Edition.

Sources

- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 2. aablocks.com [aablocks.com]

- 3. aablocks.com [aablocks.com]

- 4. 2137594-92-2|8-Aminoquinoline-6-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

Technical Profile: Methyl 8-aminoquinoline-7-carboxylate (CAS 181285-05-2)

[1][2][3][4][5][6]

Part 1: Core Directive & Disambiguation

Critical Identity Notice

WARNING: Catalog Number Collision Before proceeding, researchers must verify the chemical identity. There is a frequent database collision between this CAS number and a major vendor catalog number:

-

CAS 181285-05-2: Methyl 8-aminoquinoline-7-carboxylate (The subject of this guide).[1][2][3][4][5][6]

-

Sigma-Aldrich Product #181285: Poly(acrylic acid) (CAS 9003-01-4). Action: Always verify the molecular weight (202.21 g/mol ) and structure (quinoline core) before procurement.

Executive Summary

Methyl 8-aminoquinoline-7-carboxylate is a high-value bifunctional heterocyclic building block. Distinguished by its 8-aminoquinoline core—a privileged scaffold in medicinal chemistry known for antimalarial (e.g., Primaquine) and metal-chelating properties—this compound features an orthogonal methyl ester at the C7 position. This specific substitution pattern makes it an ideal precursor for synthesizing tricyclic fused systems and fragment-based drug discovery (FBDD) libraries targeting metalloenzymes and kinases.

Part 2: Physicochemical Properties

The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.

| Property | Value | Notes |

| Chemical Name | Methyl 8-aminoquinoline-7-carboxylate | IUPAC |

| CAS Number | 181285-05-2 | |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Pale yellow to brown solid | Oxidation sensitive |

| Solubility | DMSO, DMF, DCM, Methanol | Low aqueous solubility |

| pKa (Predicted) | ~4.5 (Quinoline N), ~2.0 (Aniline N) | Weakly basic |

| LogP | 1.9 | Lipophilic, amenable to cell permeability |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 4 |

Part 3: Synthetic Utility & Mechanism of Action

The "Orthogonal Handle" Strategy

From a synthetic perspective, CAS 181285-05-2 is valued for its ability to undergo divergent synthesis. The C8-amine and C7-ester are positioned vicinally (next to each other), enabling:

-

Annulation Reactions: Cyclization between the amine and ester to form tricyclic lactams or diazepinones.

-

Chevelation-Driven Binding: The 8-amino and quinoline nitrogen can form bidentate ligands with metal ions (Zn²⁺, Fe²⁺), a mechanism relevant for inhibiting metalloproteases or intercalating DNA.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of this scaffold in a drug discovery campaign.

Figure 1: Divergent synthetic pathways utilizing the vicinal amine-ester motif of CAS 181285-05-2 to access distinct therapeutic classes.

Part 4: Experimental Protocols

Protocol A: Quality Control & Solubility Check

Before initiating synthesis, verify the integrity of the amine, as 8-aminoquinolines are prone to oxidation.

-

Visual Inspection: The compound should be a pale yellow solid. Dark brown or black coloration indicates significant oxidation (quinone formation).

-

Solubility Test:

-

Dissolve 5 mg in 500 µL DMSO-d6 for NMR.

-

Pass Criteria: Clear solution, no precipitate.

-

NMR Check: Look for the methyl ester singlet (~3.9 ppm) and the broad amino protons (~6-8 ppm, exchangeable).

-

-

Storage: Store at -20°C under argon/nitrogen. Avoid long-term storage in solution.

Protocol B: General Amide Coupling (C8-Functionalization)

Target: Synthesis of amide derivatives for SAR (Structure-Activity Relationship) studies.

Reagents:

-

CAS 181285-05-2 (1.0 eq)

-

Carboxylic Acid (R-COOH) (1.2 eq)

-

HATU (1.5 eq) or T3P (Propylphosphonic anhydride)

-

DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.5 eq) and stir for 10 minutes at Room Temperature (RT) to activate the acid.

-

Addition: Add CAS 181285-05-2 (1.0 eq) to the reaction mixture. The 8-amino group is less nucleophilic than a standard aniline due to the intramolecular H-bond with the quinoline nitrogen; heating to 40-60°C may be required.

-

Monitoring: Monitor by LC-MS. Expect a mass shift of +[R-CO] - [H].

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Hydrolysis to 8-Aminoquinoline-7-carboxylic Acid

Target: Generating the free acid for peptide coupling or metal chelation studies.

-

Dissolution: Dissolve CAS 181285-05-2 in THF/MeOH (3:1 ratio).

-

Hydrolysis: Add LiOH (2.0 eq) as a 1M aqueous solution.

-

Reaction: Stir at RT for 4-12 hours.

-

Note: Avoid high heat to prevent decarboxylation, although the 7-position is relatively stable.

-

-

Isolation: Carefully acidify to pH 4-5 with 1M HCl. The amino acid zwitterion often precipitates. Filter and dry.

Part 5: Supplier Landscape

Due to the specialized nature of this intermediate, it is not stocked by general lab suppliers (e.g., standard Sigma catalog). It is primarily available through specialized building block vendors.

| Supplier | Region | Reliability Tier | Catalog/SKU Format |

| BLD Pharm | Global/China | High (Stocked) | BD527207 |

| AK Scientific | USA | High (Stocked) | J9xxxx series |

| Cymit Quimica | Europe | Distributor | Aggregates multiple sources |

| AABlocks | USA | Specialist | AA00BAM8 |

Procurement Tip: When requesting quotes, explicitly attach the chemical structure image to avoid the "Poly(acrylic acid)" confusion mentioned in Section 1.1.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23353253: Methyl 8-aminoquinoline-7-carboxylate. Retrieved from [Link]

- Kaur, K., et al. (2010).Synthesis and Antimalarial Activity of 8-Aminoquinoline Derivatives. (Contextual reference for scaffold utility). Journal of Medicinal Chemistry. (Cited for class mechanism, not specific CAS).

-

SciFinder/CAS Common Chemistry. Detail for CAS RN 181285-05-2. Retrieved from [Link][1][5]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 1687855-43-1|Methyl 4-aminoisoquinoline-8-carboxylate|BLD Pharm [bldpharm.com]

- 3. 2137594-92-2|8-Aminoquinoline-6-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. 55279-30-6|Methyl 3-aminoisonicotinate|BLD Pharm [bldpharm.com]

- 5. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 181285-05-2|Methyl 8-aminoquinoline-7-carboxylate|BLD Pharm [bldpharm.com]

Comprehensive Solubility Profiling of Methyl 8-aminoquinoline-7-carboxylate: Protocols, Thermodynamics, and Solvent Selection

Topic: Solubility Profiling and Thermodynamic Analysis of Methyl 8-aminoquinoline-7-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre-formulation Scientists.

Executive Summary Methyl 8-aminoquinoline-7-carboxylate (CAS: 181285-05-2) represents a critical intermediate in the synthesis of quinoline-based pharmacophores.[1] Understanding its solubility landscape is not merely a physical characterization task but a strategic necessity for optimizing reaction yield, purification (recrystallization), and formulation. This guide synthesizes the structural physicochemical properties of the molecule with rigorous experimental protocols (Laser Monitoring and Shake-Flask) and thermodynamic modeling (Apelblat and van’t Hoff analysis) to provide a definitive framework for solubility determination.

Molecular Physicochemical Profile

To predict and interpret solubility behavior, we must first deconstruct the solute-solvent interaction potential of the target molecule.

-

Core Structure: The quinoline ring provides a planar, aromatic, lipophilic scaffold (

- -

Functional Groups:

-

Position 8 (Amino, -NH

): A hydrogen bond donor. -

Position 7 (Methyl Ester, -COOCH

): A hydrogen bond acceptor.[1]

-

-

The "Intramolecular Lock": A critical feature of ortho-substituted amino-carbonyl systems is the formation of a stable intramolecular hydrogen bond (between the 8-amino proton and the 7-carbonyl oxygen).

-

Effect: This "locks" the polarity, reducing the molecule's ability to form intermolecular hydrogen bonds with polar solvents (like water). Consequently, this specific derivative typically exhibits lower water solubility than its para-isomers and enhanced solubility in medium-polarity organic solvents (e.g., Dichloromethane, Ethyl Acetate).

-

Experimental Methodology: The Self-Validating Protocol

For high-precision solubility data, we utilize a dual-method approach: the Dynamic Laser Monitoring Method (for speed and temperature profiling) and the Static Shake-Flask Method (for equilibrium validation).

Dynamic Laser Monitoring Technique

This method minimizes solvent usage and detects the precise dissolution point via turbidity changes.

Workflow:

-

Preparation: Weigh a precise mass of Methyl 8-aminoquinoline-7-carboxylate (

) into a jacketed glass vessel. -

Solvent Addition: Add a known mass of solvent (

). -

Equilibration: Stir at a constant speed (e.g., 400 rpm).

-

Temperature Ramp: Slowly increase temperature (

K/h) while monitoring the laser intensity passing through the solution. -

Detection: The temperature at which the laser intensity maximizes (indicating a clear solution) is recorded as the saturation temperature (

).

Static Shake-Flask Method (Validation)

Used to verify dynamic results at specific isotherms (e.g., 298.15 K, 303.15 K).

-

Saturation: Add excess solute to the solvent in a sealed vial.

-

Agitation: Shake at constant temperature for 24–48 hours.

-

Settling: Allow phases to separate (centrifugation if necessary).

-

Analysis: Extract the supernatant, filter (0.45

m), and quantify concentration via HPLC (UV detection at

Visualization of Experimental Logic

Figure 1: Integrated workflow for solubility determination, prioritizing cross-validation between dynamic and static methods.

Solubility Data Analysis & Thermodynamic Modeling

Once experimental data (mole fraction

The Modified Apelblat Equation

The empirical Apelblat model is the standard for correlating solubility with temperature, accounting for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via regression analysis.

-

Utility: A high

value (

van't Hoff Analysis

To understand the driving force of dissolution:

- (Enthalpy of Solution): Typically positive (endothermic) for this class of compounds, meaning solubility increases with heat.

- (Entropy of Solution): Typically positive, driven by the disruption of the crystal lattice.

Data Presentation Template

Researchers should structure their findings in the following format to ensure comparability.

Table 1: Solubility (

| Solvent | T (K) | RD (%) | ||

| Methanol | 298.15 | [Value] | [Value] | |

| 303.15 | [Value] | [Value] | ||

| Ethanol | 298.15 | [Value] | [Value] | |

| Acetone | 298.15 | [Value] | [Value] | |

| Ethyl Acetate | 298.15 | [Value] | [Value] | |

| Toluene | 298.15 | [Value] | [Value] |

Note: RD (%) = Relative Deviation. Values should be populated experimentally following the protocol in Section 2.

Solvent Effect & Interaction Mechanisms

The solubility of Methyl 8-aminoquinoline-7-carboxylate is governed by the balance between Crystal Lattice Energy and Solvation Enthalpy .

Polarity and Hydrogen Bonding

-

Protic Solvents (Methanol, Ethanol): Solubility is generally good but competitive. The solvent must break the solute's intramolecular H-bond to solvate the amine/ester groups.

-

Aprotic Polar Solvents (Acetone, DMF, DMSO): Often show the highest solubility. These solvents can accept H-bonds from the 8-amino group without competing for the donor sites as aggressively as water.

-

Non-Polar Solvents (Hexane, Heptane): Lowest solubility due to the inability to overcome the dipole-dipole interactions of the quinoline core.

Visualization of Solute-Solvent Interactions

Figure 2: Mechanistic pathway of dissolution. Intramolecular bonding acts as a barrier that specific solvents must overcome.

Applications in Process Chemistry

Understanding this solubility profile allows for the design of efficient Recrystallization Processes :

-

Solvent Choice: Select a solvent with a steep solubility curve (high temperature coefficient), such as Ethanol or Acetonitrile .

-

Process: Dissolve at reflux (

), filter hot to remove insoluble impurities, and cool slowly to -

Anti-Solvent Precipitation: If thermal recrystallization is difficult, dissolve in DMF (high solubility) and slowly add Water (anti-solvent) to precipitate the pure ester.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23353253, Methyl 8-aminoquinoline-7-carboxylate. Retrieved from [Link]

- Jouyban, A. (2008).Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Standard text on solubility modeling protocols).

- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

- Acree, W. E. (1995).Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. IUPAC Solubility Data Series.

Sources

Technical Guide: Photophysical Characterization of Methyl 8-aminoquinoline-7-carboxylate

This guide details the photophysical characterization of Methyl 8-aminoquinoline-7-carboxylate , a critical intermediate and potential fluorogenic scaffold in the development of metallo-sensors and bioactive quinoline derivatives.

While specific quantum yield (

Part 1: Structural & Mechanistic Analysis

Molecular Architecture

The molecule features an 8-aminoquinoline (8-AQ) core substituted with a methyl ester at the C7 position. This substitution pattern creates a unique electronic "push-pull" system:

-

Electron Donor (D): The amino group (

) at C8. -

Electron Acceptor (A): The methyl ester (

) at C7 and the quinoline nitrogen. -

Chelation Pocket: The proximity of the C8-amino group and the quinoline ring nitrogen (

) forms a classic

Predicted Photophysical Behavior

Based on the photophysics of 8-aminoquinoline derivatives (e.g., 8-amino-2-methylquinoline, TFMAQ), the following behaviors are mechanistically predicted:

-

Native Fluorescence Quenching (PET): In its free base form, the fluorescence is likely low (

) due to Photoinduced Electron Transfer (PET) . The lone pair electrons on the C8-amino group transfer to the excited quinoline fluorophore, quenching emission non-radiatively. -

Chelation-Enhanced Fluorescence (CHEF): Upon binding to transition metals (e.g.,

) or protonation in specific solvents, the lone pair on the amine is engaged. This blocks the PET pathway, restoring radiative decay and significantly increasing both -

Solvatochromism: The Intramolecular Charge Transfer (ICT) from the amine to the ester/quinoline ring will cause a red-shift in emission as solvent polarity increases, though the quantum yield often decreases in polar protic solvents due to hydrogen-bonding induced non-radiative decay.

Mechanistic Pathway Diagram

The following diagram illustrates the competing decay pathways and the "Turn-On" mechanism via chelation.

Caption: Jablonski-style diagram showing the competition between PET quenching in the free ligand and CHEF upon metal binding.

Part 2: Experimental Protocols

Determination of Quantum Yield ( )

Method: Relative Quantum Yield (using a reference standard). Objective: Calculate the efficiency of photon emission relative to a known standard.

Reagents & Equipment:

-

Solvents: Spectroscopic grade Acetonitrile (MeCN), Methanol (MeOH), and Water (for metal titration).

-

Reference Standard: Quinine Sulfate in 0.1 M

( -

Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

Protocol:

-

Preparation: Prepare stock solutions (

M) of the analyte (Methyl 8-aminoquinoline-7-carboxylate) and the reference standard. -

Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (

) is below 0.1 OD (optimally 0.02–0.05) to avoid inner-filter effects.-

Note: Ensure the excitation wavelength is the same for both, or apply a correction factor for lamp intensity.

-

-

Emission Scan: Record the fluorescence emission spectra for both the sample and reference using the same slit widths (e.g., 2.5 nm/2.5 nm).

-

Integration: Integrate the area under the emission curve (

) for both. -

Calculation: Use the following equation:

| Parameter | Description |

| Quantum Yield | |

| Integrated Emission Area | |

| Absorbance at Excitation | |

| Refractive Index of Solvent | |

| Sample, Reference |

Determination of Fluorescence Lifetime ( )

Method: Time-Correlated Single Photon Counting (TCSPC). Objective: Measure the average time the molecule spends in the excited state before emitting a photon.

Protocol:

-

Excitation Source: Pulsed diode laser (e.g., 375 nm or 405 nm) or Ti:Sapphire laser.

-

Detection: Set the emission monochromator to the

determined in Section 2.1. -

IRF Measurement: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., colloidal silica or glycogen) at the excitation wavelength.

-

Decay Acquisition: Collect the fluorescence decay curve of the sample until the peak count reaches at least 10,000 counts (for robust statistics).

-

Data Fitting: Deconvolve the IRF from the sample decay using a multi-exponential model:

- : Lifetime component.[1][2]

- : Amplitude (fractional contribution).

-

Goodness of Fit: Monitor

(Chi-squared). A value between 0.9 and 1.2 indicates a good fit.

Part 3: Data Presentation & Analysis

Expected Data Ranges

While exact values must be determined experimentally, the following table provides reference ranges for 8-aminoquinoline derivatives to validate your results.

| Solvent / Condition | Predicted | Predicted | Dominant Mechanism |

| Acetonitrile (Free Base) | < 0.01 – 0.05 | < 1.0 ns | PET Quenching (Strong) |

| Methanol (Protic) | < 0.01 | < 0.5 ns | H-bond Quenching / PET |

| MeCN + | 0.10 – 0.45 | 2.0 – 5.0 ns | CHEF (PET Blocked) |

| Solid State | 0.05 – 0.20 | Variable | Aggregation Induced Emission (AIE) possible |

Workflow Diagram for Characterization

Follow this logic flow to ensure data integrity.

Caption: Step-by-step decision tree for characterizing weakly fluorescent quinoline derivatives.

Part 4: References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative source for QY and Lifetime calculation equations).

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

-

Jiang, J., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation. Scientific Reports, 9, 17723.[3] (Context on 7-substituted 8-aminoquinoline photophysics). Link

-

PubChem. Methyl 8-aminoquinoline-7-carboxylate (CID 23353253). Link

-

Qin, W., et al. (2019). Catalytic-Type Excited-State N-H Proton-Transfer Reaction in 7-Aminoquinoline and Its Derivatives. Chemistry - A European Journal, 25(65). (Mechanistic insights into aminoquinoline proton transfer). Link

Sources

Literature review on the synthesis of quinoline-7-carboxylate esters

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary

The quinoline-7-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antiviral, anticancer, and anti-inflammatory therapeutics. However, its synthesis presents a specific regiochemical challenge: the classical Skraup and Gould-Jacobs cyclizations of 3-substituted anilines yield a thermodynamic mixture of 5- and 7-substituted isomers that are notoriously difficult to separate.

This guide provides a definitive technical roadmap for the synthesis of quinoline-7-carboxylate esters (e.g., methyl or ethyl esters). Unlike generic reviews, this document prioritizes regiochemical purity and scalability . We present two validated pathways:

-

The "Purist" Route (Recommended): Palladium-catalyzed carbonylation of 7-haloquinolines, ensuring 100% regioselectivity.

-

The "Classical" Route: A modified Skraup synthesis coupled with a specific, high-yield isomer separation protocol.

Strategic Pathway 1: Palladium-Catalyzed Carbonylation (The "Gold Standard")

For drug development where isomeric purity is non-negotiable, the direct carbonylation of 7-bromoquinoline or 7-chloroquinoline is the superior method. This approach installs the ester functionality after the quinoline core is established, bypassing the regioselectivity issues of ring-closing ester precursors.

The Precursor Strategy

While 7-bromoquinoline is commercially available, it is expensive. A robust lab-scale synthesis involves the Skraup reaction of 3-bromoaniline followed by a specific chemical separation of the 5- and 7-isomers.

The Isomer Separation Hack: The separation of 5-bromoquinoline and 7-bromoquinoline cannot be efficiently achieved by simple distillation due to overlapping boiling points. However, the HCl/Acetic Acid precipitation method exploits the differential solubility of their hydrochloride salts.

-

7-Bromoquinoline HCl: Less soluble in glacial acetic acid.

-

5-Bromoquinoline HCl: More soluble in glacial acetic acid.

Reaction Mechanism: Pd-Catalyzed Alkoxycarbonylation

The transformation utilizes a Palladium(0) catalyst to perform an oxidative addition into the C-Br bond, followed by CO insertion and nucleophilic attack by the alcohol (methanol/ethanol).

Key Mechanistic Steps:

-

Oxidative Addition: Pd(0) inserts into the C7-Br bond.

-

CO Insertion: Coordination and insertion of CO to form a Pd-acyl complex.

-

Nucleophilic Attack: The alcohol displaces the Pd species, releasing the ester and regenerating Pd(0).

Figure 1: Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of 7-bromoquinoline.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Bromoquinoline (with Isomer Separation)

Target: High-purity precursor for carbonylation.

Reagents:

-

3-Bromoaniline (1.0 equiv)

-

Glycerol (3.0 equiv)

-

Nitrobenzene (1.2 equiv)

-

Glacial Acetic Acid (AcOH)

-

HCl gas (anhydrous)

Step-by-Step Methodology:

-

Skraup Cyclization:

-

In a round-bottom flask, mix 3-bromoaniline, glycerol, and nitrobenzene.

-

Add concentrated H2SO4 dropwise (Caution: Exothermic).

-

Reflux at 140°C for 4 hours.

-

Result: A crude mixture containing ~65% 7-bromoquinoline and ~35% 5-bromoquinoline.

-

Steam distill to remove unreacted nitrobenzene. Basify with NaOH and extract the quinoline mixture with DCM.

-

-

Isomer Separation (The Critical Step):

-

Dissolve the crude isomer mixture (oil or solid) in warm glacial acetic acid (4 mL per gram of mixture).

-

Cool the solution to 40°C.[3]

-

Bubble anhydrous HCl gas into the solution until saturation (or no further temperature rise).

-

Cool slowly to 15-20°C. The 7-bromoquinoline hydrochloride will precipitate as a crystalline solid, while the 5-isomer remains largely in solution.

-

Filter the solid.[4][5][6] Wash with a small amount of cold acetic acid.

-

Suspend the salt in water and basify with NaOH to liberate the free base.

-

Yield: ~40-50% (from aniline) of >98% pure 7-bromoquinoline.

-

Protocol B: Pd-Catalyzed Carbonylation to Ethyl Quinoline-7-Carboxylate

Target: Conversion of 7-Bromoquinoline to the Ester.

Reagents:

-

7-Bromoquinoline (1.0 mmol)

-

Pd(OAc)2 (2 mol%)

-

Xantphos (2 mol%) (Ligand choice is critical for aryl bromides/chlorides)

-

Triethylamine (3.0 equiv)

-

Ethanol (Solvent/Reagent, 5 mL)

-

CO Source: CO balloon (1 atm) or Mo(CO)6 (solid surrogate)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a dry vial, mix Pd(OAc)2 and Xantphos in Ethanol. Stir for 5 mins to form the active catalyst species (yellow solution).

-

Reaction Setup: Add 7-bromoquinoline and triethylamine.

-

Carbonylation:

-

Method A (Gas): Purge the vessel with CO gas (balloon) three times. Heat to 80°C under CO atmosphere for 12 hours.

-

Method B (Solid Source): Add Mo(CO)6 (1 equiv) and DBU (2 equiv) if avoiding gas cylinders. Heat to 100°C in a sealed tube.

-

-

Work-up:

Comparative Analysis of Methods

The following table contrasts the Carbonylation route against the traditional direct esterification methods.

| Feature | Pd-Carbonylation (Recommended) | Direct Skraup (Ethyl 3-aminobenzoate) | Oxidation of 7-Methylquinoline |

| Regioselectivity | 100% (Pre-determined) | Poor (Mixture of 5- & 7-esters) | High (If 7-MeQ is pure) |

| Purification | Easy (Flash Column) | Difficult (Isomer separation) | Moderate (Acid precipitation) |

| Scalability | High (Flow chemistry compatible) | High | High |

| Cost | Moderate (Pd catalyst) | Low | Low |

| Safety | CO gas handling required | Exothermic (Skraup risk) | Strong oxidants (KMnO4/SeO2) |

Decision Logic for Researchers

Use the following logic flow to determine the best synthesis route based on your available starting materials and equipment.

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

-

Regioselectivity in Skraup/Gould-Jacobs Reactions

-

Synthesis of 7-methyl-8-nitroquinoline via Skraup (Isomer Mixture Discussion). Brieflands.

-

Separation of 5- and 7-haloquinolines via HCl/Acetic Acid. ElectronicsAndBooks (Historical Data).

-

-

Palladium-Catalyzed Carbonylation

-

Pd-Catalyzed Carbonylation of Aryl Bromides (Xantphos System). PubMed Central.

-

Palladium-Catalyzed Carbonylation: Recent Developments. PubMed Central.

-

-

Precursor Synthesis (7-Chloro/Bromo)

Sources

- 1. iipseries.org [iipseries.org]

- 2. mdpi.com [mdpi.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. scribd.com [scribd.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

Unlocking New Frontiers: A Technical Guide to the Derivatization of Methyl 8-Aminoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatile Scaffold of Methyl 8-aminoquinoline-7-carboxylate

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1] Within this class of compounds, methyl 8-aminoquinoline-7-carboxylate stands out as a particularly versatile building block. Its structure features a nucleophilic amino group at the 8-position and an electrophilic methyl ester at the 7-position, offering multiple avenues for chemical modification. This strategic arrangement of functional groups allows for the development of a wide array of derivatives with tailored properties for various applications, including novel therapeutics, advanced fluorescent probes, and bespoke metal chelators.[2][3] This guide provides an in-depth exploration of the derivatization strategies for this core, grounded in mechanistic principles and supported by actionable experimental protocols.

Section 1: Understanding the Core Reactivity

The chemical behavior of methyl 8-aminoquinoline-7-carboxylate is governed by the interplay between the electron-donating amino group and the electron-withdrawing carboxylate group. This electronic push-pull system influences the reactivity of the quinoline ring and the functional groups themselves.

-

The 8-Amino Group: This primary aromatic amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonation. Its reactivity is paramount in constructing amide-based derivatives, which are central to many of its applications.[3][4]

-

The 7-Carboxylate Group: The methyl ester at this position is susceptible to nucleophilic acyl substitution, enabling its conversion into amides, hydrazides, or hydrolysis to the corresponding carboxylic acid.[5] The carboxylic acid, in turn, can be activated for further amide bond formation.[6][7]

-

The Quinoline Ring: The quinoline core can participate in electrophilic and nucleophilic substitution reactions, although the positions are influenced by the existing substituents.[8] Modern cross-coupling methodologies also allow for C-H functionalization at specific sites.[9]

The proximity of the amino and carboxylate groups can lead to intramolecular interactions and may necessitate the use of protecting groups to achieve selective derivatization.

Section 2: Strategic Derivatization Pathways

The derivatization of methyl 8-aminoquinoline-7-carboxylate can be systematically approached by targeting its key functional moieties. The following sections detail the primary synthetic transformations, providing both mechanistic rationale and practical guidance.

Modifications at the 8-Amino Group

Derivatization of the 8-amino group is a cornerstone for creating a diverse library of compounds. The formation of amides, sulfonamides, and secondary or tertiary amines introduces new physicochemical properties and potential interaction sites for biological targets or metal ions.

The reaction of the 8-amino group with carboxylic acids or their activated derivatives is a fundamental transformation. The resulting 8-amidoquinoline scaffold is prevalent in fluorescent probes for metal ions like zinc.[3][10]

Causality of Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation. Carbodiimides like DCC and EDC are widely used to activate the carboxylic acid.[11] The addition of a catalyst such as DMAP can accelerate the reaction.[12] For sensitive substrates or to avoid side reactions, pre-activation of the carboxylic acid to an acid chloride or the use of coupling reagents like HATU are effective strategies.[6]

Experimental Protocol: General Amide Coupling

-

Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Dissolve methyl 8-aminoquinoline-7-carboxylate (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the activated acid mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-amidoquinoline derivative.

Transformations of the 7-Carboxylate Group

The methyl ester at the 7-position provides a handle for further functionalization, allowing for the introduction of a variety of substituents that can modulate the molecule's properties.

Saponification of the methyl ester to the corresponding carboxylic acid is a key step for subsequent amide coupling reactions where a different amine is to be introduced at the 7-position.

Causality of Experimental Choices: Basic hydrolysis using a strong base like sodium hydroxide or potassium hydroxide in a protic solvent such as methanol or ethanol is a standard and effective method. The reaction is typically heated to drive it to completion. Acid-catalyzed hydrolysis is also possible but may be slower.[5]

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve methyl 8-aminoquinoline-7-carboxylate (1.0 equivalent) in a mixture of methanol and water.

-

Base Addition: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the starting material is consumed, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification and Isolation: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 8-aminoquinoline-7-carboxylic acid.

The methyl ester can be directly converted to an amide by heating with an amine, often in the presence of a catalyst. This method is more atom-economical than the hydrolysis-then-coupling sequence.

Causality of Experimental Choices: This reaction typically requires elevated temperatures to proceed. The choice of amine will dictate the properties of the resulting amide. This direct approach is advantageous when the desired amine is readily available and thermally stable.

Derivatization of the Quinoline Ring

Modern synthetic methods enable the functionalization of the quinoline ring itself, offering further opportunities to fine-tune the molecule's properties.

Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups onto the quinoline scaffold.[13] The 8-amino group can act as a directing group, facilitating selective functionalization at adjacent positions.

Causality of Experimental Choices: These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and an oxidant. The choice of solvent and reaction temperature is crucial for achieving high yields and selectivity.

Section 3: Chemoselectivity and Protecting Group Strategies

The presence of both a nucleophilic amino group and an electrophilic ester group on the same scaffold raises the challenge of chemoselectivity. To achieve selective derivatization, the use of protecting groups is often necessary.

-

Protecting the Amino Group: The 8-amino group can be protected with a tert-butyloxycarbonyl (Boc) group.[5][14] This allows for reactions to be carried out selectively at the 7-carboxylate position. The Boc group can be readily removed under acidic conditions.

Section 4: Applications of Derivatized Methyl 8-aminoquinoline-7-carboxylate

The derivatives of methyl 8-aminoquinoline-7-carboxylate have shown significant promise in several fields, primarily driven by their unique structural and electronic properties.

Fluorescent Probes

The 8-amidoquinoline scaffold is a well-established fluorophore for the detection of metal ions, particularly Zn²⁺.[3][15] The derivatization of the core allows for the fine-tuning of the probe's photophysical properties, such as quantum yield, Stokes shift, and emission wavelength. Furthermore, modifications at the 7-position can be used to enhance water solubility or introduce specific recognition moieties for targeted sensing.

Medicinal Chemistry

The 8-aminoquinoline core is the basis for several antimalarial drugs, such as primaquine.[16][17] Derivatization of methyl 8-aminoquinoline-7-carboxylate can lead to the discovery of new bioactive compounds with potential applications in treating a range of diseases. Modifications at both the 8-amino and 7-carboxylate positions can influence the compound's pharmacokinetic and pharmacodynamic properties. The ability to generate a library of diverse derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]

Table 1: Potential Therapeutic Applications of 8-Aminoquinoline Derivatives

| Therapeutic Area | Rationale |

| Antimalarial | The 8-aminoquinoline scaffold is known to be effective against the latent liver stages of Plasmodium vivax.[16] |

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines.[2] |

| Antimicrobial | The metal-chelating properties can disrupt essential microbial processes.[1] |

| Antiviral | Some derivatives have shown inhibitory activity against certain viruses.[1] |

Conclusion

Methyl 8-aminoquinoline-7-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of functional molecules. Its dual-functional nature provides a rich platform for chemical exploration. A thorough understanding of its reactivity and the strategic use of protecting groups are key to unlocking its full potential. The derivatization strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel compounds with tailored properties for applications in drug discovery, diagnostics, and materials science. The continued exploration of this scaffold is certain to yield new and exciting discoveries.

References

-

An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. PMC. [Link]

-

Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Institute for Basic Science. [Link]

-

8-Aminoquinoline. Wikipedia. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKAT USA. [Link]

-

Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. PubMed. [Link]

-

The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

-

8-Amino quinolines. Pharmacy 180. [Link]

-

Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]

-

Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. ResearchGate. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

8-aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

-

A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. ACS Publications. [Link]

-

The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]

-

A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides. ResearchGate. [Link]

-

The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

(PDF) Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. [Link]

Sources

- 1. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. growingscience.com [growingscience.com]

- 7. hepatochem.com [hepatochem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pr.ibs.re.kr [pr.ibs.re.kr]

- 15. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]

- 16. pharmacy180.com [pharmacy180.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

Exploring the use of Methyl 8-aminoquinoline-7-carboxylate as a building block in organic synthesis

Topic: Exploring the use of Methyl 8-aminoquinoline-7-carboxylate as a building block in organic synthesis

Advanced Architectures for Fused Heterocycles and Directing Groups

Executive Summary

Methyl 8-aminoquinoline-7-carboxylate (CAS: 181285-05-2) represents a specialized, bifunctional scaffold in organic synthesis.[1] Unlike the ubiquitous 8-aminoquinoline (AQ) used primarily as a bidentate directing group for C–H activation, this 7-carboxylated derivative offers an orthogonal reactive site immediately adjacent to the chelating nitrogen.[1]

This guide explores its utility as a "linchpin" molecule.[2] Its unique 1,2,3-trisubstituted motif (N1, C8-amine, C7-ester) enables the rapid construction of fused tricyclic systems—such as pyrrolo[3,2-h]quinolines and 1,10-phenanthrolin-7-ones —which are privileged structures in DNA-intercalating drugs and kinase inhibitors.[1] Furthermore, the C7-ester modulates the electronic properties of the quinoline ring, offering a tunable platform for next-generation directing groups.[1]

Chemical Profile & Structural Logic

Physicochemical Properties

| Property | Data | Note |

| CAS Number | 181285-05-2 | Verified Commercial Identifier |

| Formula | C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol |

| Appearance | Pale yellow to tan solid | Oxidizes slowly in air; store under inert gas |

| pKa (est) | ~3.5 (quinoline N) | Reduced basicity vs. 8-AQ due to 7-COOMe (-I effect) |

| Solubility | DCM, DMSO, MeOH | Poor solubility in hexanes/water |

Structural Analysis

The molecule features two critical reactive vectors:[2][3]

-

The Nucleophilic Domain (C8-NH₂): A primary amine capable of imine formation, acylation, or diazotization.[1][2]

-

The Electrophilic Domain (C7-COOMe): An ester positioned ortho to the amine. This proximity allows for intramolecular cyclization (e.g., lactamization) upon reaction with bifunctional electrophiles.[1][2]

Expert Insight: The "magic" of this molecule lies in the distance between the N-amine and the ester carbonyl. They are perfectly positioned to form 5- or 6-membered fused rings, making this an ideal "pre-organized" synthon.[1]

Synthesis of the Building Block

While commercially available, large-scale applications often require in-house preparation to ensure purity.[1] The most robust industrial route involves the nitration of quinoline-7-carboxylates followed by reduction.[1]

Synthetic Pathway (The Nitration-Reduction Route)[1]

-

Precursor: Methyl quinoline-7-carboxylate.[1]

-

Nitration: Electrophilic aromatic substitution occurs preferentially at the C8 position due to the directing effects of the quinoline nitrogen (protonated in acid) and the steric/electronic environment of the C7 ester.[2]

-

Reduction: Selective reduction of the nitro group preserves the ester.[2]

Figure 1: Synthesis of Methyl 8-aminoquinoline-7-carboxylate via regioselective nitration.

Reactivity & Protocols

Workflow A: Cyclization to Pyrrolo[3,2-h]quinoline

This transformation creates a tricyclic core found in antitumor agents.[1][2] The reaction exploits the 8-amino and 7-ester groups to form a lactam ring.

Mechanism: The amine reacts with a one-carbon source (like DMF-DMA or triethyl orthoformate) to form an imidate/amidine intermediate, which then undergoes intramolecular cyclization with the ester.[1]

Step-by-Step Protocol:

-

Setup: In a round-bottom flask, dissolve Methyl 8-aminoquinoline-7-carboxylate (1.0 equiv) in anhydrous ethanol.

-

Reagent: Add Triethyl orthoformate (3.0 equiv) and a catalytic amount of p-TsOH (5 mol%).

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (the fluorescent blue amine spot will disappear).[1][2]

-

Workup: Cool to room temperature. The product, pyrrolo[3,2-h]quinolin-8(9H)-one (or its ethyl ether derivative depending on conditions), often precipitates.[1][2]

-

Purification: Filter the solid and wash with cold diethyl ether. If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexane.[2]

Workflow B: Synthesis of 1,10-Phenanthroline-7-ones

Reacting the building block with alpha-halo ketones or acrylic acid derivatives yields phenanthroline-type systems, crucial for metal coordination chemistry.[1]

Protocol (Conceptual):

-

Acylation: React the 8-amine with chloroacetyl chloride to form the chloroacetamide.

-

Cyclization: Treat the intermediate with a base (e.g., K₂CO₃ in DMF).[2] The enolate (or nitrogen anion) attacks the ester (or the alpha-carbon attacks the ester if using different reagents), closing the third ring.[1][2]

Divergent Reactivity Map

The following diagram illustrates how this single building block can diverge into three distinct chemical spaces: Directing Groups , Fused Lactams , and Diazonium Intermediates .[2]

Figure 2: Divergent synthetic utility of the 8-amino-7-carboxylate scaffold.

Advanced Application: Modified Directing Group (DG)

In C–H activation, the standard 8-aminoquinoline (AQ) auxiliary is famous for directing Pd(II) to the C(sp3)–H bonds of aliphatic acids.[1][2]

Why use the 7-carboxylate variant?

-

Electronic Tuning: The ester is an electron-withdrawing group (EWG).[1] It reduces the electron density on the quinoline nitrogen.[2] This can facilitate the reductive elimination step in high-valent Pd(IV) catalytic cycles, potentially accelerating turnover in difficult reactions.[1][2]

-

Solubility: The methyl ester improves solubility in non-polar organic solvents (DCE, Toluene) compared to the naked AQ or its sulfonic acid derivatives.[2]

Self-Validating Check: When using this as a DG, ensure the ester does not hydrolyze under the basic conditions often used in C–H activation (e.g., Ag₂CO₃/NaOAc).[1][2] Use anhydrous bases or sterically hindered bases if hydrolysis is observed.[2]

References

-

Daugulis, O., et al. (2015).[2] "8-Aminoquinoline-Directed C–H Functionalization." Accounts of Chemical Research. (Contextual grounding on AQ directing groups).

-

Barraja, P., et al. (2003).[2][4] "Pyrrolo[2,3-h]quinolinones: synthesis and photochemotherapic activity." Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

PubChem . (n.d.).[1][2] Methyl 8-aminoquinoline-7-carboxylate Compound Summary. Retrieved from [Link][1][2]

Sources

- 1. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,3-h]quinolinones: synthesis and photochemotherapic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 8-aminoquinoline-7-carboxylate as a Fluorescent Probe for Zinc Ions

Introduction: The Critical Role of Zinc and the Need for Selective Fluorescent Probes

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing indispensable roles as a structural component and a catalytic cofactor in a vast number of enzymes and transcription factors.[1] Its homeostasis is crucial for numerous physiological processes, including gene expression, neurotransmission, and immune function. Dysregulation of zinc levels has been implicated in severe neurological disorders such as Alzheimer's disease and epilepsy, as well as in various cancers.[2] Consequently, the development of sensitive and selective methods for the detection and quantification of Zn²⁺ in biological and environmental systems is of paramount importance for both biomedical research and diagnostics.[3][4]

Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging in living cells.[5] Among the various fluorophores developed, quinoline-based probes have garnered significant attention owing to their excellent photophysical properties, high affinity for metal ions, and good biocompatibility.[6] Derivatives of 8-aminoquinoline, in particular, have proven to be effective scaffolds for zinc sensors.[7][8]

This application note provides a comprehensive guide to the use of Methyl 8-aminoquinoline-7-carboxylate as a selective, "turn-on" fluorescent probe for the detection of zinc ions. We will delve into the underlying sensing mechanism, detail its photophysical properties, and provide robust, step-by-step protocols for its application in research settings.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The functionality of Methyl 8-aminoquinoline-7-carboxylate as a zinc probe is rooted in a photophysical phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] In its free, unbound state, the 8-aminoquinoline core exhibits weak fluorescence. This is often due to non-radiative decay processes, such as photoinduced electron transfer (PET) from the lone pair of electrons on the amino group to the excited quinoline ring, which quenches fluorescence.

Upon the introduction of Zn²⁺, the probe acts as a bidentate ligand, coordinating with the zinc ion through the nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group. This chelation forms a rigid, stable complex that restricts intramolecular rotations and vibrations. Crucially, the binding of the zinc ion to the amino group's lone pair of electrons inhibits the PET process. This suppression of the quenching pathway leads to a significant enhancement of the fluorescence quantum yield, resulting in a strong, measurable "turn-on" fluorescent signal.

Spectroscopic and Performance Characteristics

While specific experimental data for Methyl 8-aminoquinoline-7-carboxylate is not extensively published, we can infer its properties based on closely related 8-aminoquinoline and 8-amidoquinoline derivatives.[3][7]

| Parameter | Unbound Probe | Zinc-Bound Complex | Rationale / Reference Analog |

| Excitation Max (λex) | ~360 - 370 nm | ~360 - 370 nm | Based on TSQ and other 8-aminoquinoline derivatives.[7] |

| Emission Max (λem) | ~480 - 500 nm | ~480 - 500 nm | A significant "turn-on" effect is expected with a potential slight blue or red shift upon binding.[4][7] |

| Quantum Yield (Φ) | Low (<0.1) | High (>0.3) | Characteristic of CHEF mechanism.[4] |

| Binding Stoichiometry | - | 1:1 or 2:1 (Probe:Zn²⁺) | Common for quinoline-based probes.[6][7] |

| Binding Constant (Ka) | - | Expected: 10⁵ - 10⁶ M⁻¹ | Typical for selective zinc probes.[6] |

| Detection Limit (LOD) | - | Expected: Nanomolar (nM) to low Micromolar (µM) | Dependent on quantum yield and instrument sensitivity.[6] |

Experimental Protocols

A. Synthesis of Methyl 8-aminoquinoline-7-carboxylate

A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Skraup synthesis, followed by functional group manipulations.[9] A potential pathway involves the nitration of a 7-methylquinoline precursor, followed by oxidation of the methyl group to a carboxylic acid, esterification, and finally, reduction of the nitro group to the desired amine.

B. Preparation of Stock Solutions

-

Probe Stock Solution (1 mM): Accurately weigh 2.02 mg of Methyl 8-aminoquinoline-7-carboxylate (M.W. 202.21 g/mol )[10] and dissolve it in 10 mL of high-purity dimethyl sulfoxide (DMSO) or ethanol. Store this stock solution at -20°C, protected from light.

-

Zinc Stock Solution (10 mM): Dissolve 13.63 mg of zinc chloride (ZnCl₂) in 10 mL of deionized water. This stock can be stored at 4°C.

-

Buffer Solution: Prepare a suitable buffer for your application. A common choice for biological experiments is 10-50 mM HEPES or Tris buffer, pH 7.2-7.4. For environmental samples, the buffer should be chosen to match the sample matrix. Ensure all buffers are treated with a chelating resin (e.g., Chelex) to remove trace metal contaminants.

C. General Protocol for Zinc Detection

-

Prepare Working Solutions: Dilute the 1 mM probe stock solution in the chosen buffer to a final working concentration, typically between 1-10 µM. Prepare a series of zinc standards by serially diluting the 10 mM zinc stock solution in the same buffer.

-

Incubation: In a suitable container (e.g., a 96-well plate or a cuvette), add the probe working solution to your samples and standards. A typical final volume is 100-200 µL for plates or 1-3 mL for cuvettes.

-

Equilibration: Gently mix and incubate the solutions at room temperature for 15-30 minutes, protected from light, to allow the chelation reaction to reach equilibrium.

-

Fluorescence Measurement: Using a fluorescence spectrophotometer or plate reader, set the excitation wavelength to approximately 365 nm and record the emission spectrum from 450 nm to 600 nm. The emission maximum is expected around 490 nm.

-

Data Analysis: Construct a calibration curve by plotting the fluorescence intensity at the emission maximum against the known zinc concentrations of the standards. The concentration of zinc in unknown samples can then be determined by interpolating their fluorescence intensity on this curve.

D. Protocol for Determining Binding Constant (Ka) and Stoichiometry

-

Fluorescence Titration: Prepare a series of solutions in cuvettes, each containing a fixed concentration of the probe (e.g., 5 µM). Add increasing concentrations of Zn²⁺ (from 0 to several molar equivalents, e.g., 0 to 50 µM).

-

Measurement: After equilibration, measure the fluorescence intensity for each solution as described above.

-

Binding Constant Calculation: Plot the change in fluorescence intensity (ΔF) against the zinc concentration. The data can be fitted to a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the association constant (Ka).

-

Job's Plot for Stoichiometry: Prepare a series of solutions where the total molar concentration of the probe and Zn²⁺ is kept constant (e.g., 10 µM), but their molar fractions are varied (from 0 to 1). Plot the fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 2:1 probe-to-zinc complex).

E. Selectivity Assessment

To validate the probe's selectivity for Zn²⁺, perform the general detection protocol in the presence of other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺). The concentration of interfering ions should typically be in significant excess (e.g., 10- to 100-fold) compared to the zinc concentration. A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺.

Safety and Handling

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

Methyl 8-aminoquinoline-7-carboxylate represents a promising fluorescent probe for the selective detection of zinc ions, leveraging the robust and well-understood CHEF mechanism. The protocols outlined here provide a solid framework for researchers to employ this tool in various applications, from quantifying zinc in environmental water samples to imaging labile zinc pools in cellular systems. Future work should focus on the precise experimental determination of its photophysical properties, including quantum yield and binding affinity, and on validating its performance in complex biological matrices. The modular nature of the quinoline scaffold also offers exciting possibilities for further chemical modifications to fine-tune its properties, such as shifting excitation/emission wavelengths for multiplexing or improving water solubility and cell permeability for in vivo applications.[3]

References

-

Mohamad, N.S., Zakaria, N.H., Daud, N., Tan, L.L., Ta, G.C., Heng, L.Y., & Hassan, N.I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Mohamad, N.S., Zakaria, N.H., Daud, N., Tan, L.L., Ta, G.C., Heng, L.Y., Hassan, N.I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]

-

Ghaffari, M., & Nekounam, G. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

PubChem. (n.d.). Methyl 8-aminoquinoline-7-carboxylate. National Center for Biotechnology Information. [Link]

-

Mohamad, N.S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Mohamad, N.S., Zakaria, N.H., Daud, N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

Mohamad, N.S., Zakaria, N.H., Daud, N., Tan, L.L., Ta, G.C., Heng, L.Y., & Hassan, N.I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. [Link]

-

Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life, 12(4), 599. [Link]

-

Singh, A., & Kumar, A. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Liew, Y. F., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Advances, 8(73), 41939-41957. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. brieflands.com [brieflands.com]

- 10. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Application Note: Cellular Imaging of Labile Zinc (Zn²⁺) and Cadmium (Cd²⁺) Pools using Methyl 8-aminoquinoline-7-carboxylate

This Application Note is designed to serve as a comprehensive technical guide for the use of Methyl 8-aminoquinoline-7-carboxylate (referred to herein as MAQ-7C ) in cellular imaging.

While specific commercial names vary, this molecule belongs to the 8-aminoquinoline class of fluorogenic chelators, functionally analogous to established probes like Zinquin or TSQ but with distinct lipophilicity and binding kinetics governed by the 7-carboxylate methyl ester moiety.

Introduction & Mechanism of Action

Methyl 8-aminoquinoline-7-carboxylate (MAQ-7C) is a membrane-permeable, off-on fluorescent sensor designed for the detection of intracellular transition metal ions, specifically labile Zinc (Zn²⁺) and Cadmium (Cd²⁺).

Chemical Basis of Fluorescence

The fluorophore operates on the principle of Chelation-Enhanced Fluorescence (CHEF) combined with the suppression of Photoinduced Electron Transfer (PET) .

-

Apo-state (Free Dye): In its unbound state, the lone pair electrons on the 8-amino nitrogen quench the quinoline fluorescence via PET. The molecule is weakly fluorescent or non-fluorescent.

-

Bound-state (Metal Complex): Upon binding to Zn²⁺ or Cd²⁺, the nitrogen lone pairs participate in coordination, inhibiting the PET process. This restores the radiative transition of the quinoline ring, resulting in a strong increase in fluorescence intensity (typically blue/green emission).

Key Advantages

-

Membrane Permeability: The methyl ester group at the C7 position masks the polarity of the carboxylate, facilitating passive diffusion across the plasma membrane.

-

Intracellular Trapping: Once cytosolic, intracellular esterases may partially hydrolyze the methyl ester to the free acid (8-aminoquinoline-7-carboxylate), which is less permeable and thus "trapped" within the cell, accumulating at the site of metal binding.

-

Selectivity: The N,N-chelating pocket (formed by the quinoline nitrogen and the 8-amino group) shows high affinity for d¹⁰ metals (Zn²⁺, Cd²⁺) over abundant cytosolic cations like Ca²⁺ and Mg²⁺.

Physicochemical Properties & Handling[1][2][3]

| Property | Specification | Notes |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Solubility | DMSO (primary), Ethanol | Avoid aqueous storage; susceptible to hydrolysis. |

| Excitation Max (λex) | ~340–370 nm | UV/Violet excitation required. |

| Emission Max (λem) | ~450–490 nm | Blue-Green emission upon binding. |

| Kd (Zn²⁺) | Low micromolar to nanomolar range | pH dependent. |

| Storage | -20°C, Desiccated, Dark | Light sensitive. |

Experimental Protocol: Live Cell Imaging

Reagent Preparation

-